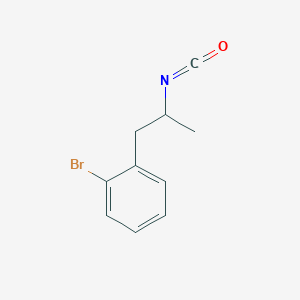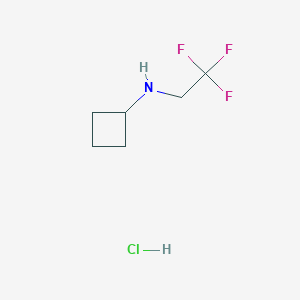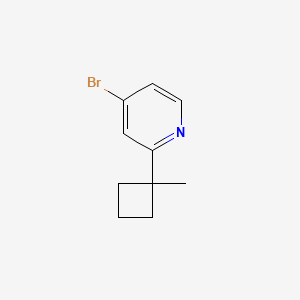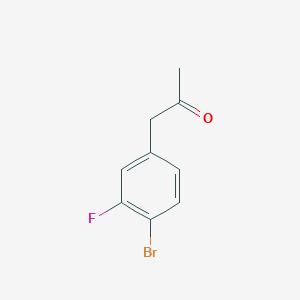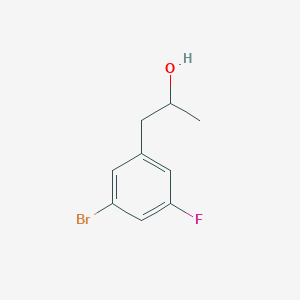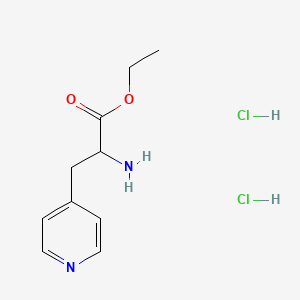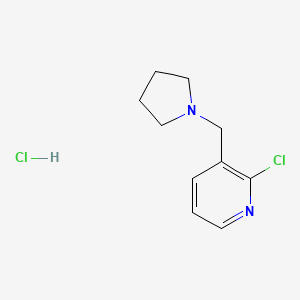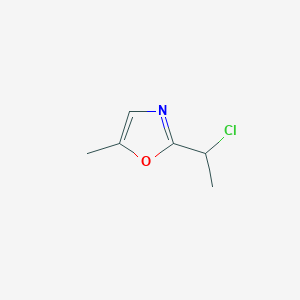
2-(1-Chloroethyl)-5-methyl-1,3-oxazole
Overview
Description
Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . They are listed as extremely hazardous substances .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Molecular Structure Analysis
The molecular structure of similar compounds like Chloroethyl chloroformates is C3H4Cl2O2 .Chemical Reactions Analysis
Chloroformates react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like Chloroethyl chloroformates include a molecular weight of 142.96 g/mol .Scientific Research Applications
Coordination Chemistry of Oxazoline Ligands : Oxazoline ligands, including 2-(1-Chloroethyl)-5-methyl-1,3-oxazole, have been extensively used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Their versatility, easy synthesis, and modulation of chiral centers make them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Synthesis of Extended Oxazoles : The chloromethyl analogue of this compound has been used in synthesizing various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. These compounds have potential applications in organic synthesis and medicinal chemistry (Patil & Luzzio, 2016).
Synthesis of Substituted Oxazolinyloxiranes and Oxazolinylaziridines : Lithiation of 2-(1-Chloroethyl)-2-oxazoline leads to lithiated derivatives, which have been used to create oxazolinylepoxides and aziridines. These compounds are significant in the development of new organic molecules with potential pharmaceutical applications (Capriati et al., 2001).
Synthesis of New 2-(Oxiran-2-yl)-1,3-oxazoles : The synthesis of new substituted 2-(oxiran-2-yl)-1,3-oxazoles has been achieved using this compound. These compounds have potential applications in developing new materials with unique properties (Shablykin, Volosheniuk, & Brovarets, 2018).
Synthesis and Bioevaluation of Antimicrobial Agents : 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides, synthesized from compounds related to this compound, have been investigated for their antimicrobial properties. This study suggests potential applications in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Photochemistry and Vibrational Spectra Studies : Research on the photo-oxidation of oxazole and its derivatives, including this compound, explores their reaction with singlet oxygen. This study is relevant in understanding the physicochemical properties of oxazole and its derivatives, which can be crucial in various scientific applications (Zeinali et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-chloroethyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-3-8-6(9-4)5(2)7/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTGCMYSTHBMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
